

BCR-ABL-IN-11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BCR-ABL-IN-11

Cat. No.: B11709575

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BCR-ABL-IN-11**, a known inhibitor of the BCR-ABL tyrosine kinase. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties

BCR-ABL-IN-11, also referred to as Compound 2 in initial studies, is a small molecule inhibitor targeting the constitutively active BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2]

Chemical Structure:

BCR-ABL-IN-11 Chemical Structure

Image Source: MedChemExpress

Physicochemical Properties:

All quantitative data for **BCR-ABL-IN-11** is summarized in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C20H18N4O2	[2]
Molecular Weight	346.38 g/mol	[2]
CAS Number	2362-25-6	[2]
Biological Activity	IC ₅₀ of 129.61 μM for K562 cells	[1]

Synthesis

The synthesis of **BCR-ABL-IN-11** is detailed in the primary literature by Peng H, et al. (2003). [1] Researchers should refer to this publication for a step-by-step synthesis protocol. The general approach for synthesizing similar small molecule inhibitors often involves multi-step organic synthesis, utilizing common reactions such as amide bond formation, cross-coupling reactions, and purification by chromatography.

Biological Activity and Mechanism of Action

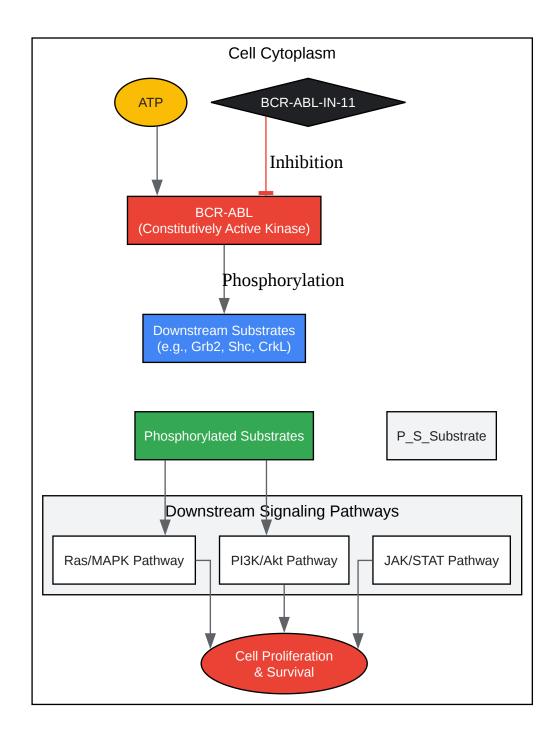
BCR-ABL-IN-11 functions as an inhibitor of the BCR-ABL tyrosine kinase. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) results in a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a hallmark of CML.

BCR-ABL-IN-11 exerts its anticancer activity by targeting the ATP-binding site of the ABL kinase domain, thereby inhibiting the phosphorylation of downstream substrates. This disruption of the signaling cascade ultimately leads to a reduction in cell proliferation. The inhibitory activity of **BCR-ABL-IN-11** has been quantified in the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.[1]

Signaling Pathway

The following diagram illustrates the canonical BCR-ABL signaling pathway and the point of inhibition by **BCR-ABL-IN-11**.





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Caption: BCR-ABL Signaling Pathway and Inhibition by BCR-ABL-IN-11.

Experimental Protocols



The following are detailed methodologies for key experiments relevant to the characterization of **BCR-ABL-IN-11**, based on standard laboratory practices and information from the primary literature.

BCR-ABL Kinase Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.

Materials:

- Recombinant BCR-ABL enzyme
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- ATP solution
- Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
- BCR-ABL-IN-11 (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of BCR-ABL-IN-11 in kinase buffer.
- In a 384-well plate, add the kinase, peptide substrate, and the test compound dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect ADP formation.



- Calculate the percentage of inhibition for each concentration of the inhibitor relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The K562 cell line is commonly used for this purpose.

Materials:

- K562 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin
- BCR-ABL-IN-11 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- · 96-well plates

Procedure:

- Seed K562 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
- Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Treat the cells with various concentrations of BCR-ABL-IN-11. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours.
- Add MTT solution to each well and incubate for an additional 4 hours.



- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel BCR-ABL inhibitor.



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Caption: A generalized workflow for the development of BCR-ABL inhibitors.

This technical guide provides a foundational understanding of **BCR-ABL-IN-11**. For more indepth information, researchers are encouraged to consult the primary scientific literature.

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